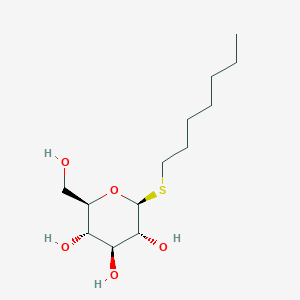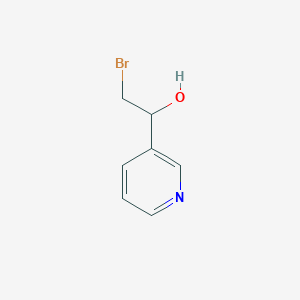
2-Bromo-1-pyridin-3-ylethanol
Overview
Description
2-Bromo-1-pyridin-3-ylethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and contains a bromine atom and an ethyl group. It has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-Bromo-1-pyridin-3-ylethanol is not fully understood. However, it has been found to inhibit the activity of protein kinases by binding to the ATP-binding site of these enzymes. This inhibitory effect can lead to the inhibition of various cellular processes, including cell proliferation and differentiation.
Biochemical And Physiological Effects
2-Bromo-1-pyridin-3-ylethanol has been found to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. It has also been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Bromo-1-pyridin-3-ylethanol has been found to have antioxidant properties, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Bromo-1-pyridin-3-ylethanol in lab experiments is its potential as a selective inhibitor of protein kinases. This can allow for the study of specific cellular processes that are regulated by these enzymes. Additionally, its anti-cancer and anti-inflammatory properties make it a promising compound for further research. However, the limitations of using 2-Bromo-1-pyridin-3-ylethanol in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which can affect cell viability.
Future Directions
There are several future directions for the study of 2-Bromo-1-pyridin-3-ylethanol. One such direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 2-Bromo-1-pyridin-3-ylethanol and its potential as an anti-cancer and anti-inflammatory agent. Furthermore, the potential toxicity of the compound needs to be further investigated to determine its safety for use in humans. Lastly, the development of derivatives of 2-Bromo-1-pyridin-3-ylethanol can lead to the discovery of more potent and selective inhibitors of protein kinases.
Conclusion
In conclusion, 2-Bromo-1-pyridin-3-ylethanol is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.
Scientific Research Applications
2-Bromo-1-pyridin-3-ylethanol has been found to have several scientific research applications. One such application is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been studied for its potential as an inhibitor of protein kinases, which are enzymes involved in various cellular processes. Additionally, 2-Bromo-1-pyridin-3-ylethanol has been studied for its potential as an anti-inflammatory agent and as a modulator of the immune system.
properties
IUPAC Name |
2-bromo-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFAEVUHAUTLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295846 | |
| Record name | α-(Bromomethyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-pyridin-3-ylethanol | |
CAS RN |
118838-57-6 | |
| Record name | α-(Bromomethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118838-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Bromomethyl)-3-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

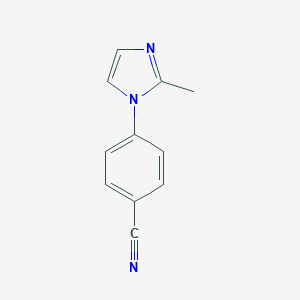
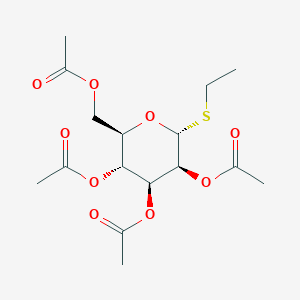

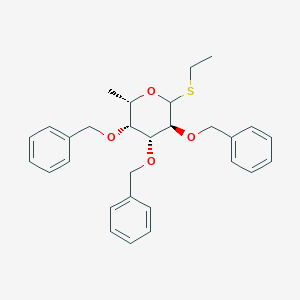
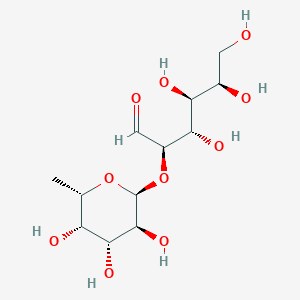
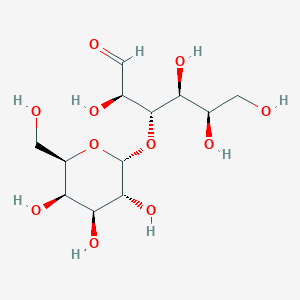
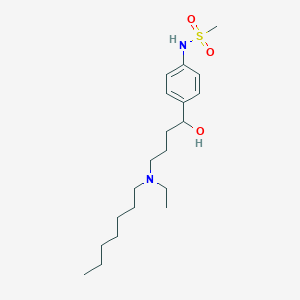
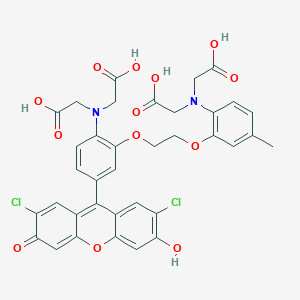
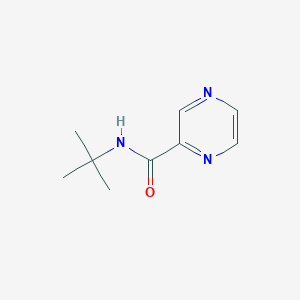
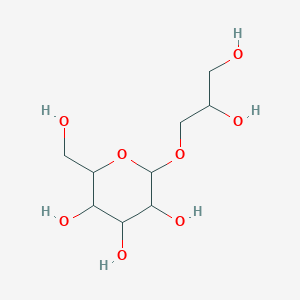
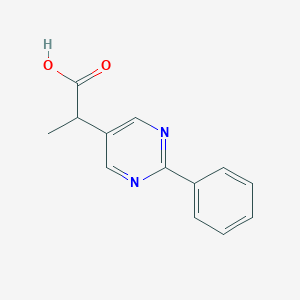
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

